An In-depth Technical Guide to the Properties of Sulfine Compounds
An In-depth Technical Guide to the Properties of Sulfine Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfines, also known by the IUPAC-preferred term thiocarbonyl S-oxides, are a class of organosulfur compounds characterized by the general structure R₂C=S=O.[1] They are the S-oxides of thiocarbonyl compounds, analogous to the relationship between sulfoxides and thioethers.[2] The parent compound, sulfine itself (H₂CSO), is highly unstable, but substituted derivatives can be isolated and studied.[1] These compounds are recognized as valuable and highly reactive intermediates in organic synthesis.[3][4] Their unique electronic structure and reactivity make them intriguing targets for synthetic chemists and potentially valuable motifs in medicinal chemistry and drug discovery.[5][6] This guide provides a comprehensive overview of the chemical, physical, and biological properties of sulfines, detailed experimental protocols, and visualizations of key processes.
Core Chemical and Physical Properties
Sulfines possess a distinctive trigonal planar geometry around the central carbon atom and a bent C=S=O group. The sulfur atom is hypervalent, and the bonding can be described by resonance structures that indicate charge separation, with a partial negative charge on the oxygen and a partial positive charge on the sulfur. This electronic arrangement is key to their reactivity.
Structural Parameters
Structural data for sulfines has been primarily obtained through microwave spectroscopy and X-ray crystallography for stable derivatives.[1][2] These studies provide precise measurements of bond lengths and angles, which are crucial for understanding the compound's stability and reactivity.
| Compound | C=S Bond Length (Å) | S=O Bond Length (Å) | **C=S=O Bond Angle (°) ** | Reference |
| Diphenylsulfine ((C₆H₅)₂CSO) | 1.612 | 1.468 | 113.7 | [1] |
| Thioformaldehyde S-oxide (H₂CSO) | 1.610 (Calculated) | 1.469 (Calculated) | 114.6 (Calculated) | [2] |
Spectroscopic Characterization
The identification and characterization of sulfines rely on various spectroscopic techniques. Each method provides unique insights into the molecular structure and bonding.
| Spectroscopic Method | Key Observables and Typical Ranges | Reference |
| Infrared (IR) Spectroscopy | Strong absorption bands for the S=O stretching vibration, typically found in the 1050-1150 cm⁻¹ region. The C=S stretch is often weaker and appears around 1000-1200 cm⁻¹. | [2][7] |
| UV-Visible Spectroscopy | Characteristic electronic transitions. Thioamide S-oxides have been structurally confirmed using UV spectroscopy. | [2] |
| Nuclear Magnetic Resonance (NMR) | ¹³C NMR shifts for the central carbon atom are typically observed in the range of 190-210 ppm. ¹H NMR signals are influenced by the substituents (R groups). | [7] |
| Microwave Spectroscopy | Used for precise determination of molecular geometry, bond lengths, and bond angles in the gas phase for smaller, volatile sulfines. | [2] |
Synthesis of Sulfine Compounds
Several synthetic routes have been developed to access sulfines, which are often generated in situ due to their high reactivity. The choice of method depends on the desired substituents and the stability of the target compound.[3]
Common Synthetic Methodologies
-
Oxidation of Thiocarbonyl Compounds : This is one of the most direct methods, where a thioketone or thioaldehyde is oxidized using an appropriate agent like a peroxy acid (e.g., m-CPBA).[1][8]
-
β-Elimination of Sulfinyl Derivatives : Precursors with a suitable leaving group on the α-carbon relative to a sulfoxide (B87167) can undergo base-induced elimination to form the C=S double bond.[3]
-
Modified Peterson Reaction : This involves the reaction of α-silyl carbanions with sulfur dioxide.[3]
-
Hetero-Wolff-Rearrangement : Diazomethyl sulfoxides can rearrange to form sulfines.[3]
Experimental Protocol: Synthesis of Diphenylsulfine
This protocol details the synthesis of diphenylsulfine via the oxidation of thiobenzophenone (B74592), a common and illustrative method.
Materials:
-
Thiobenzophenone ((C₆H₅)₂CS)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for elution
Procedure:
-
Dissolve thiobenzophenone (1.0 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (1.1 mmol) in dichloromethane (10 mL) dropwise to the stirred thiobenzophenone solution over 15 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the blue color of the thiobenzophenone indicates reaction completion.
-
Once the reaction is complete, quench the excess m-CPBA by adding saturated aqueous NaHCO₃ solution (20 mL).
-
Separate the organic layer using a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure diphenylsulfine.
Characterization:
-
¹H NMR (CDCl₃): δ 7.2-7.6 (m, 10H)
-
¹³C NMR (CDCl₃): δ 128.0, 129.0, 131.0, 140.0, 195.0 (C=S=O)
-
IR (KBr): ν 1130 cm⁻¹ (S=O)
Below is a workflow diagram illustrating this synthetic and purification process.
Reactivity of Sulfines
The reactivity of sulfines is dominated by their unique electronic structure. They can act as electrophiles at both the sulfur and carbon atoms and can also participate in various cycloaddition reactions.[3]
-
Nucleophilic Attack :
-
At Sulfur (Thiophilic addition) : Hard nucleophiles (e.g., organolithium reagents) tend to attack the electrophilic sulfur atom, leading to the formation of sulfoxides after rearrangement.[4]
-
At Carbon (Carbophilic addition) : Soft nucleophiles (e.g., enolates, thiols) often attack the carbon atom of the C=S bond, which can lead to new sulfine compounds or other sulfur-containing products.[3][4]
-
-
Cycloaddition Reactions :
-
Diels-Alder Reactions : Sulfines can act as dienophiles. Acyl or vinyl sulfines can also serve as dienes in both normal and inverse electron-demand Diels-Alder reactions to form various cycloadducts.[3]
-
Dipolar Cycloadditions : They can also function as dipolarophiles or as 1,3-dipoles, reacting to generate heterocyclic products.[3]
-
-
Other Reactions : Due to their high reactivity, sulfines can undergo desulfurization or dimerization, especially when exposed to heat or sunlight.[3]
The following diagram illustrates the primary modes of sulfine reactivity.
Biological Activity and Relevance in Drug Development
While sulfines themselves are not common pharmacophores, the broader class of organosulfur compounds, including sulfoxides and sulfones (which are structurally related and can be formed from sulfines), are prevalent in FDA-approved drugs.[6][9][10] The study of reactive sulfur species is critical in understanding cellular signaling and toxicology.
Compounds containing "sulfane sulfur"—a labile, reduced sulfur atom bound to another sulfur—are involved in crucial biological processes.[11][12] These compounds, such as persulfides, are implicated in cellular regulation and antioxidant defense mechanisms.[11] They are closely linked to the signaling pathways of hydrogen sulfide (B99878) (H₂S), a gasotransmitter that modulates cardiovascular and nervous system functions.[13][14]
The key biological action of H₂S and related sulfane sulfur species is the post-translational modification of cysteine residues in proteins, a process known as S-sulfhydration or persulfidation.[13][15] This modification can alter protein function, thereby regulating signaling pathways.[15][16] Understanding the chemistry of reactive sulfur intermediates like sulfines provides valuable context for designing drugs that can modulate these pathways or for predicting the metabolic fate of sulfur-containing drugs.
The diagram below outlines a simplified model of the H₂S signaling pathway leading to protein S-sulfhydration.
Conclusion
Sulfines are a fascinating class of reactive organosulfur compounds with well-defined structural properties and diverse reactivity. While their inherent instability has limited their direct application in pharmaceuticals, their role as synthetic intermediates is significant. For drug development professionals, understanding the synthesis, reactivity, and spectroscopic signatures of sulfines provides a deeper insight into the broader chemistry of sulfur. This knowledge is crucial for developing novel sulfur-containing therapeutic agents and for understanding the biological signaling pathways where reactive sulfur species play a pivotal role. The continued exploration of sulfine chemistry promises to unlock new synthetic methodologies and a more profound understanding of sulfur's function in biological systems.
References
- 1. Sulfine - Wikipedia [en.wikipedia.org]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis and biological properties of compounds containing highly reactive, reduced sulfane sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfane sulfur - new findings on an old topic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Sulfur signaling pathway in cardiovascular disease [frontiersin.org]
- 14. Hydrogen sulfide in signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Signaling pathways for the vascular effects of hydrogen sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
